2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide
Description
This compound features a hybrid heterocyclic system comprising a [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to an acetamide group substituted with a 4-ethylphenyl moiety and a prop-2-ynyl side chain. The dioxolo-benzothiazol scaffold is notable for its fused bicyclic structure, which may confer rigidity and electronic properties favorable for biological interactions or material applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-9-23-16-11-17-18(26-13-25-17)12-19(16)27-21(23)22-20(24)10-15-7-5-14(4-2)6-8-15/h1,5-8,11-12H,4,9-10,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUDIYWHIJUUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the dioxolo group, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dioxolo-Benzothiazol Moieties
GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine):
Shares the [1,3]dioxolo[4,5-f][1,3]benzothiazol core but differs in the acetamide substituent. GSK735826A features a pyridinyl-thiazole group instead of the 4-ethylphenyl-prop-2-ynyl system. This substitution likely alters binding affinity in biological targets, as pyridinyl-thiazole moieties are common in kinase inhibitors. The absence of a terminal alkyne in GSK735826A limits its utility in click chemistry-based modifications compared to the target compound .- Patent Derivatives (2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one): These compounds contain a dioxolo-isoindolone core rather than dioxolo-benzothiazol but share the dioxolo heterocyclic motif. The isoindolone derivatives are optimized as pesticides, suggesting that dioxolo-containing compounds may exhibit broad bioactivity.
Acetamide Derivatives with Varied Heterocyclic Systems
- Triazole-Acetamides (): Compounds such as 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) utilize a triazole ring instead of benzothiazol. Key spectroscopic differences include: IR: The target compound’s C=O stretch (expected ~1670–1680 cm⁻¹) aligns with 6a–6c (1671–1682 cm⁻¹), but its benzothiazol C=N/C-S vibrations (~1500–1600 cm⁻¹) differ from triazole C-N stretches (~1300–1340 cm⁻¹) . NMR: The prop-2-ynyl group’s protons (~2.5–3.0 ppm) and sp-hybridized carbons (~70–80 ppm) would contrast with triazole methylene protons (~5.4 ppm) and carbons (~52–62 ppm) in 6a–6c .
- Benzylidene-Oxazolone Derivatives (): These compounds (e.g., 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one) feature an oxazolone core rather than benzothiazol. The oxazolone ring’s electrophilic carbonyl group may enhance reactivity in nucleophilic addition compared to the benzothiazol’s aromatic system.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
The compound 2-(4-ethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dioxolo ring and ethylphenyl group enhances its chemical stability and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, related compounds have shown significant inhibitory effects against various human cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Induces apoptosis |
| 7e | SW620 | 4.3 | Induces apoptosis |
| 7e | A549 | 44 | Induces apoptosis |
| 7e | HepG2 | 48 | Induces apoptosis |
These results indicate that compounds similar to our target compound exhibit potent anticancer activity, often inducing apoptosis in cancer cells through various mechanisms.
The proposed mechanisms of action for benzothiazole derivatives include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies.
Study on Benzothiazole Derivatives
A study published in MDPI focused on the synthesis and biological evaluation of novel benzothiazole derivatives. It was found that certain derivatives exhibited significant anticancer activity across multiple cell lines. For example, compound 7e demonstrated an IC50 value of 1.2 nM against the SKRB-3 cell line, indicating a potent inhibitory effect on tumor growth .
Apoptosis Induction
Research has shown that certain benzothiazole derivatives can induce apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment with compound 7e resulted in a concentration-dependent increase in apoptotic cells (34.2% at 0.625 µM to 53.3% at 2.5 µM) . This suggests that the compound not only inhibits proliferation but also promotes cell death in a targeted manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
